(Cyclopentadienyl)(fluoren-9-yl)diphenylsilane
Overview
Description
This compound consists of a cyclopentadienyl, fluorene, and diphenyl group attached to a silicon atom, making it a versatile material for scientific research.
Preparation Methods
The synthesis of (Cyclopentadienyl)(fluoren-9-yl)diphenylsilane typically involves the reaction of cyclopentadienyl lithium with fluoren-9-yl diphenylsilane chloride under controlled conditions . The reaction is carried out in an inert atmosphere, usually under nitrogen or argon, to prevent any unwanted side reactions. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity .
the synthesis process can be scaled up by optimizing reaction conditions and using larger quantities of starting materials .
Chemical Reactions Analysis
(Cyclopentadienyl)(fluoren-9-yl)diphenylsilane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions with halogens or other electrophiles, leading to the formation of substituted products.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, toluene, and chloroform, as well as catalysts such as palladium or platinum complexes . The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
(Cyclopentadienyl)(fluoren-9-yl)diphenylsilane has a wide range of scientific research applications, including:
Catalysis: The compound is used as a ligand in the synthesis of metallocenes, which are highly active catalysts for various organic transformations.
Organic Electronics: Due to its unique electronic properties, the compound is used in the development of organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Materials Science: The compound is employed in the synthesis of advanced materials with specific properties, such as high thermal stability and mechanical robustness.
Mechanism of Action
The mechanism of action of (Cyclopentadienyl)(fluoren-9-yl)diphenylsilane involves its interaction with metal centers in catalytic processes. The cyclopentadienyl and fluoren-9-yl groups act as ligands, coordinating with metal atoms to form stable complexes . These complexes facilitate various chemical reactions by providing a suitable environment for the activation of substrates and the formation of reaction intermediates .
Comparison with Similar Compounds
(Cyclopentadienyl)(fluoren-9-yl)diphenylsilane can be compared with other similar compounds, such as:
Cyclopentadienylidene-methane-1,1-dithiolato complexes: These compounds also contain cyclopentadienyl groups and are used in similar catalytic applications.
Fluorene-based conjugates: These compounds have similar electronic properties and are used in organic electronics and materials science.
The uniqueness of this compound lies in its combination of cyclopentadienyl, fluoren-9-yl, and diphenyl groups attached to a silicon atom, which imparts specific properties that make it suitable for a wide range of applications.
Properties
IUPAC Name |
cyclopenta-2,4-dien-1-yl-(9H-fluoren-9-yl)-diphenylsilane | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H24Si/c1-3-13-23(14-4-1)31(25-17-7-8-18-25,24-15-5-2-6-16-24)30-28-21-11-9-19-26(28)27-20-10-12-22-29(27)30/h1-22,25,30H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QSPPXOYCEVXOIS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)[Si](C2C=CC=C2)(C3C4=CC=CC=C4C5=CC=CC=C35)C6=CC=CC=C6 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H24Si | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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